2-{[(2-Aminophenyl)methoxy]methyl}aniline
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Overview
Description
The compound 2-{[(2-Aminophenyl)methoxy]methyl}aniline is a chemical species that is likely to possess an aniline moiety, which is an aromatic ring attached to an amino group. The structure suggested by the name indicates that it has a methoxy group attached to a methylene bridge, which in turn is connected to another aniline ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-{[(2-Aminophenyl)methoxy]methyl}aniline can be achieved through oxidative cross-coupling reactions. For instance, the iodine-promoted oxidative C-H/C-H cross-coupling of unprotected anilines with 2-methylquinoline leads to the formation of C4-carbonylated aniline derivatives . This method is significant as it allows for the site-selective synthesis of methanones containing free amino groups, utilizing a Kornblum oxidation of 2-methylquinoline. The process tolerates various functional groups, which suggests that it could potentially be applied to synthesize the compound or its derivatives.
Molecular Structure Analysis
While the specific molecular structure of 2-{[(2-Aminophenyl)methoxy]methyl}aniline is not detailed in the provided papers, the structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, has been elucidated using X-ray crystallography . The crystal structure of this compound is triclinic with specific space group parameters. It features a planar pyran ring, which is a characteristic that could influence the physical and chemical properties of the molecule. This information is relevant as it provides insight into how the molecular structure of similar compounds can be determined and analyzed.
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives is often characterized by their participation in various organic reactions. The oxidative cross-coupling reaction mentioned earlier is an example of how aniline compounds can undergo C-H functionalization . This type of reaction is crucial for the modification of the aniline ring and the introduction of new functional groups. The tolerance of various substituents in the reaction suggests that 2-{[(2-Aminophenyl)methoxy]methyl}aniline could also be involved in similar chemical transformations, leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-{[(2-Aminophenyl)methoxy]methyl}aniline can be inferred from the properties of related aniline compounds. For example, the presence of hydrogen bonds in the crystal structure of the related compound indicates that 2-{[(2-Aminophenyl)methoxy]methyl}aniline may also exhibit hydrogen bonding, which could affect its solubility, melting point, and other physical properties. The planarity of certain rings within the structure could influence the compound's electronic properties and reactivity. However, without specific data on the compound , these properties are speculative and would require experimental verification.
Scientific Research Applications
Synthesis and Chemical Reactions
Aniline derivatives, including compounds structurally related to "2-{[(2-Aminophenyl)methoxy]methyl}aniline," have been the focus of various synthetic processes. For instance, the study by Ukrainets et al. (2014) discusses the cyclization reactions giving exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the versatility of aniline derivatives in synthesizing complex heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Applications in Organic and Medicinal Chemistry
Aniline derivatives have also shown significance in the development of compounds with potential biological activity. For example, Pimenova et al. (2003) synthesized and investigated reactions of a compound with aniline, leading to derivatives that showed promise for further biological activity testing (Pimenova, Krasnych, Goun, & Miles, 2003). Furthermore, Rahim et al. (2018) demonstrated the iodine-promoted oxidative C-H/C-H cross-coupling of unprotected anilines, providing a method for synthesizing compounds that could have implications in drug development and other areas of medicinal chemistry (Rahim, Shaik, Baig, Alarifi, & Kamal, 2018).
Contributions to Material Science
Compounds related to aniline derivatives have been explored for their electrochemical and electrochromic behaviors. Huang et al. (2011) reported on ambipolar aromatic polyimides based on aniline derivatives, demonstrating significant potential for applications in electronic devices due to their electrochromic characteristics (Huang, Yen, & Liou, 2011).
Safety And Hazards
The safety information for “2-{[(2-Aminophenyl)methoxy]methyl}aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
2-[(2-aminophenyl)methoxymethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJBQSXXLJETCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Aminophenyl)methoxy]methyl}aniline |
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